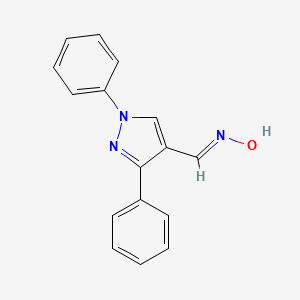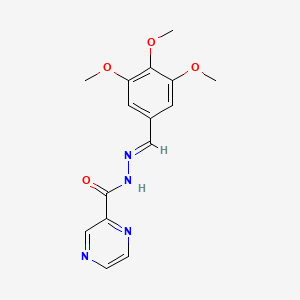
1,3-diphenyl-1H-pyrazole-4-carbaldehyde oxime
Übersicht
Beschreibung
1,3-diphenyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound that is synthesized through a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride . This compound serves as a precursor for the synthesis of various medicinally important valuable compounds .
Synthesis Analysis
The synthesis of this compound involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride. Formic acid is used as a medium for this reaction. The resulting oxime undergoes further dehydration using a catalytic amount of orthophosphoric acid to afford novel pyrazole-4-carbonitrile . This method is metal-free, cost-effective, and atom-efficient with an excellent yield of 98–99% .Molecular Structure Analysis
There are four molecules in the asymmetric unit of the title compound, C16H12N2O. The dihedral angle between the phenyl rings in the molecules are 22.2 (2), 22.4 (2), 25.1 (3) and 41.9 (2)°. In the crystal, molecules form dimers due to inter-molecular C - H⋯O hydrogen bonds, which result in one R22(10) and two R21(7) ring motifs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime. This is followed by the dehydration of the oxime using a catalytic amount of orthophosphoric acid .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory, Antioxidant, and Antimicrobial Agents : A novel series of pyrazole chalcones, including 1,3-diphenyl-1H-pyrazole-4-carbaldehyde oxime derivatives, demonstrated promising anti-inflammatory, antioxidant, and antimicrobial activities. These findings suggest potential applications in treating inflammation, oxidative stress, and microbial infections (Bandgar et al., 2009).
Antimicrobial Properties of Pyrazole-Appended Quinolinyl Chalcones : Compounds containing 1,3-diphenyl-1H-pyrazole-4-carbaldehyde exhibited significant antimicrobial properties against bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Prasath et al., 2015).
Environmentally Friendly Synthesis in Ionic Liquid : The condensation of 1,3-diphenyl-1H-pyrazole-3-carbaldehydes with other compounds in an ionic liquid demonstrated an efficient and environmentally benign synthesis method, highlighting the potential for green chemistry applications (Hangarge & Shingare, 2003).
Antifungal and Antibacterial Activity : Diphenyl pyrazolylmethylanilines derived from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde showed considerable antifungal activity, although their antibacterial activity was limited. This suggests their potential use in antifungal therapies (Bawa et al., 2011).
Solid State Emissive NLOphores with TICT Characteristics : Derivatives of this compound were synthesized and showed solid-state emission characteristics, which could be applicable in the field of optical materials and non-linear optics (Lanke & Sekar, 2016).
Efficient Synthesis of Functionalized 1,4-Dihydropyridines : A new series of 1,4-dihydropyridines with a pyrazole moiety were synthesized using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, demonstrating an efficient synthesis method for potentially pharmacologically active compounds (Thakrar et al., 2012).
Eigenschaften
IUPAC Name |
(NE)-N-[(1,3-diphenylpyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-12,20H/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVYGTLXZZVPHJ-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B3872676.png)

![3,4-dichloro-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3872692.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-methylphenyl)acetamide]](/img/structure/B3872697.png)

![N-(4-methoxyphenyl)-N-(1-methyl-2-{2-[4-(1-naphthylmethoxy)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B3872712.png)

![ethyl 3-[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B3872736.png)

![N'-[(5-methyl-2-furyl)methylene]-2-pyrazinecarbohydrazide](/img/structure/B3872749.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B3872761.png)
![3,4-dichloro-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B3872763.png)
![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3872767.png)
![N-[3-(anilinocarbonyl)-4-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3872789.png)